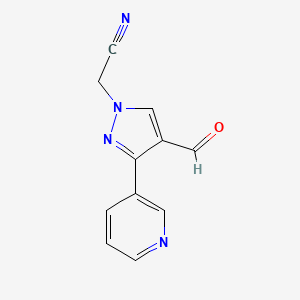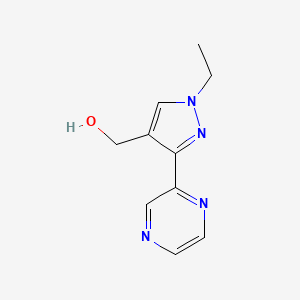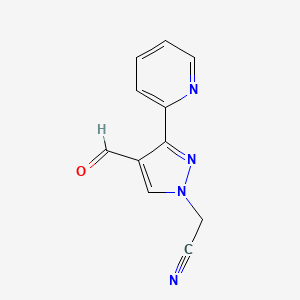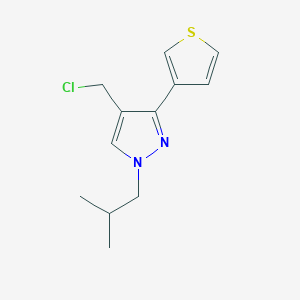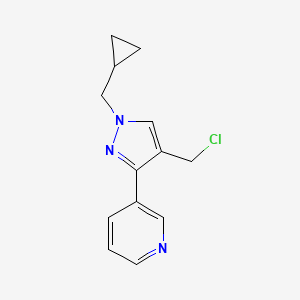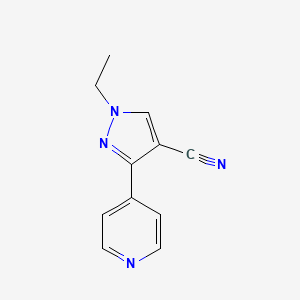
2-(3-Aminopropyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
Overview
Description
APTES is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalently attaching of organic films to metal oxides such as silica and titania .
Synthesis Analysis
APTES has been used in the synthesis of various materials. For instance, it has been used in the synthesis of Schiff bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane . It has also been used in the synthesis of silica nanoparticles .Molecular Structure Analysis
The molecular structure of APTES includes both organic functional and alkoxy groups in one molecule . The silanol group forms from the alkoxy group via hydrolysis .Chemical Reactions Analysis
APTES has been used in various chemical reactions. For example, it has been used in the condensation reaction with carbonyl group for the synthesis of compounds possessing azomethine moiety .Physical and Chemical Properties Analysis
APTES has a density of 0.946 g/mL at 25 °C (lit.) and a boiling point of 217 °C/760 mmHg (lit.) .Scientific Research Applications
Antioxidant Capacity Assessment
The compound 2-(3-Aminopropyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one has not been directly mentioned in the reviewed literature. However, the methodologies and frameworks discussed in the literature can provide insights into the types of applications that similar compounds might be involved in. For instance, the ABTS/PP decolorization assay, a prevalent method for assessing antioxidant capacity, could potentially be applied to study the antioxidant properties of this compound. This assay is crucial for understanding how certain compounds can scavenge free radicals, thereby contributing to the antioxidant defense mechanism within biological systems (Ilyasov et al., 2020).
Analytical Methods for Antioxidant Activity
Another significant application in scientific research is the development and utilization of analytical methods to determine the antioxidant activity of compounds. Various assays, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH, have been detailed for their effectiveness in quantifying the antioxidant capacity of compounds. These methods, based on the transfer of hydrogen atoms or electrons, could be employed to assess the effectiveness of this compound in neutralizing oxidative species, thereby indicating its potential antioxidant activity (Munteanu & Apetrei, 2021).
Organic Synthesis and Drug Development
The literature also discusses the role of compounds with cyclopropane rings, similar to the cyclopropyl group in this compound, in drug development. The oxidation of cyclopropane-containing compounds is highlighted as a direct approach towards synthesizing carbonylcyclopropanes, which are pivotal in developing pharmacologically active molecules. Such processes underscore the compound's relevance in synthesizing organic molecules with potential therapeutic applications (Sedenkova et al., 2018).
Pharmacological Activities of Structural Analogues
Research on aminophenoxazinones, which share structural similarities with this compound, illustrates the broad spectrum of pharmacological activities that such compounds can exhibit. These activities include anticancer, antibacterial, antifungal, antiviral, and antiparasitic properties. This extensive range of biological activities presents a promising outlook for the compound's potential pharmacological applications (Zorrilla et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-aminopropyl)-6-cyclopropylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-6-1-7-13-10(14)5-4-9(12-13)8-2-3-8/h4-5,8H,1-3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPBGIUVGGTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


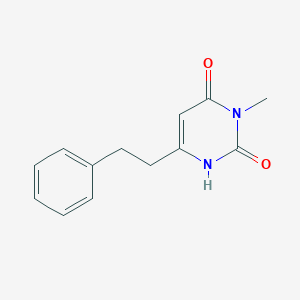
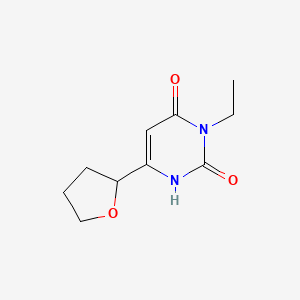


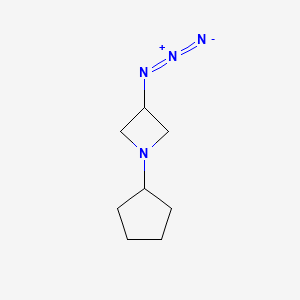
![[1-(Thian-4-yl)piperidin-3-yl]methanol](/img/structure/B1482735.png)
